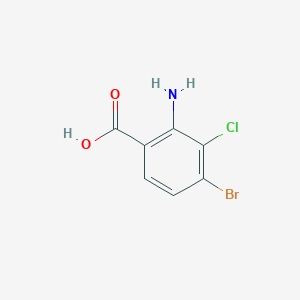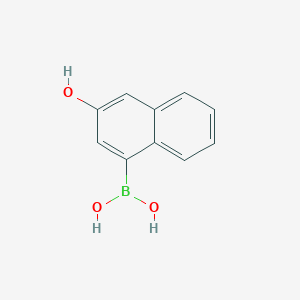![molecular formula C13H12BFO2 B3109019 (3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1698890-39-9](/img/structure/B3109019.png)
(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid
Descripción general
Descripción
“(3-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)boronic acid” is a chemical compound with the molecular formula C7H8BFO2 . It is also known as 3-Fluoro-4-methylphenylboronic Acid and contains varying amounts of Anhydride .
Synthesis Analysis
The synthesis of boronic acids, including “(3-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
Boronic acids, including “(3-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“(3-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)boronic acid” is a solid at room temperature . It has a molecular weight of 153.95 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid is a boronic acid derivative utilized in various chemical synthesis processes. For instance, it serves as a key intermediate in the manufacture of certain non-steroidal anti-inflammatory and analgesic materials through cross-coupling reactions. These syntheses often involve palladium-catalyzed reactions, highlighting the compound's role in facilitating the formation of biphenyl structures with desirable pharmaceutical properties (Qiu et al., 2009).
Electrochemical Biosensors
Electrochemical biosensors based on boronic acid derivatives, including (3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid, are developed for detecting a range of biological substances. These biosensors exploit the unique binding characteristics of boronic acids to diols, enabling the selective detection of sugars, glycated hemoglobin, and fluoride ions. Such sensors have significant applications in medical diagnostics and environmental monitoring, offering non-enzymatic, highly selective, and sensitive detection methods (Wang et al., 2014).
Fluorescent Chemosensors
Fluorescent chemosensors utilizing boronic acid derivatives are increasingly explored for their potential in detecting various analytes, including metal ions and organic molecules. These sensors leverage the fluorescent properties of boronic acid compounds to achieve high selectivity and sensitivity. Research in this area has expanded to include the development of sensors for environmental and biological applications, demonstrating the versatility of boronic acid derivatives in analytical chemistry (Roy, 2021).
Drug Discovery and Development
The role of boronic acids, including specific derivatives like (3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid, in drug discovery and development is notable. These compounds exhibit various desirable pharmacological properties, such as enhancing drug potency and improving pharmacokinetics. The incorporation of boronic acids into medicinal chemistry has led to the approval of several drugs and the advancement of others into clinical trials, underscoring their significance in the pharmaceutical industry (Plescia & Moitessier, 2020).
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoro-4’-Methyl[1,1’]biphenyl-4-yl-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the Suzuki–Miyaura cross-coupling reaction through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in various biochemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It’s also used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Pharmacokinetics
It’s worth noting that organoboron compounds like this one are generally stable, readily prepared, and environmentally benign , which could potentially impact their bioavailability.
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. The introduction of the more stable boronic ester moiety, as in this compound, has significantly expanded the scope of boron chemistry .
Safety and Hazards
“(3-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)boronic acid” is harmful if swallowed and may cause respiratory irritation . It also causes skin and serious eye irritation . Safety measures include avoiding ingestion and inhalation, not getting it in eyes or on skin, and using it only in well-ventilated areas .
Propiedades
IUPAC Name |
[2-fluoro-4-(4-methylphenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO2/c1-9-2-4-10(5-3-9)11-6-7-12(14(16)17)13(15)8-11/h2-8,16-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHSTSVKRIAPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=C(C=C2)C)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701036097 | |
| Record name | (4'-Methyl-3-fluoro[1,1'-biphenyl]-4-yl)-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701036097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid | |
CAS RN |
1698890-39-9 | |
| Record name | B-(3-Fluoro-4′-methyl[1,1′-biphenyl]-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1698890-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4'-Methyl-3-fluoro[1,1'-biphenyl]-4-yl)-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701036097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4'-methyl-3-fluoro[1,1'-biphenyl]-4-yl)-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3108966.png)

![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3108976.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3108990.png)


![Methyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B3109010.png)
![1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109036.png)
